Cas no 2094190-51-7 (N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide)

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide structure
2094190-51-7 structure
Product name:N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
CAS No:2094190-51-7
MF:C18H17NOS
Molecular Weight:295.398683309555
CID:6258167
PubChem ID:122159007

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide 化学的及び物理的性質

名前と識別子

    • 2094190-51-7
    • AKOS033757669
    • N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)but-2-ynamide
    • Z2078685935
    • N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
    • EN300-26593879
    • インチ: 1S/C18H17NOS/c1-2-6-18(20)19(13-17-9-5-10-21-17)16-11-14-7-3-4-8-15(14)12-16/h3-5,7-10,16H,11-13H2,1H3
    • InChIKey: GLBFAHDRHJJARQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN(C(C#CC)=O)C1CC2C=CC=CC=2C1

計算された属性

  • 精确分子量: 295.10308534g/mol
  • 同位素质量: 295.10308534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 435
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 48.6Ų

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26593879-0.05g
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
2094190-51-7 95.0%
0.05g
$246.0 2025-03-20

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide 関連文献

N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamideに関する追加情報

Professional Introduction to N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide (CAS No. 2094190-51-7)

N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2094190-51-7, represents a novel molecular entity with potential applications in the development of therapeutic agents. Its unique structural features, characterized by a combination of indene and thiophene moieties, make it an intriguing candidate for further exploration in drug discovery and molecular research.

The chemical structure of N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide encompasses a central amide group linked to two distinct aromatic rings. The indene ring, a fused cyclopentane and benzene ring system, contributes to the compound's rigidity and stability, while the thiophene ring introduces electronic and steric properties that can influence its biological activity. This dual functionality makes the compound a promising scaffold for designing molecules with tailored pharmacological properties.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The presence of both indene and thiophene in N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide suggests potential interactions with biological targets such as enzymes and receptors. This has led to its investigation as a lead compound in several research projects aimed at identifying novel therapeutic agents.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The amide linkage provides a versatile handle for further chemical modifications, allowing researchers to explore different pharmacophores and optimize biological activity. This flexibility has made N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide a valuable asset in synthetic chemistry and drug design.

The synthesis of N-(2,3-dihydro-1H-inden-2-ylium) derivatives has been extensively studied due to their structural complexity and potential biological significance. The incorporation of a thiophene ring into these derivatives further enhances their pharmacological profile by introducing additional electronic richness and steric hindrance. This combination has been shown to modulate the binding affinity and selectivity of small molecules toward their target proteins.

In the context of current research, N-(2,3-dihydro-1H-inden-) based compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The structural motif present in N-(2,3-dihydro-1H-inden-) derivatives has been found to interact with various biological targets, making them attractive candidates for further development. The addition of a thiophene group appears to enhance these interactions, potentially leading to more potent and selective therapeutic agents.

The use of computational methods has also played a crucial role in understanding the behavior of N-(thiophen)methyl]but

Efforts are ongoing to develop novel synthetic routes that improve the accessibility of this compound for research purposes. Advances in catalytic methods have enabled more efficient preparation of complex indene derivatives, including those featuring thiophene groups. These improvements have not only reduced production costs but also opened up new possibilities for exploring its biological potential.

The future prospects for N-(indan)amides are promising, with ongoing studies focusing on their role in drug discovery. Researchers are particularly interested in their potential as kinase inhibitors due to their ability to modulate enzyme activity through precise structural interactions. Additionally, their anti-inflammatory properties have been investigated in preclinical models, suggesting therapeutic applications in conditions such as rheumatoid arthritis.

In conclusion, N-(indan)amides represent a class of compounds with significant potential in pharmaceutical research. The unique combination of structural features provided by the indene and thiophene moieties makes them valuable scaffolds for designing novel therapeutic agents. With continued advancements in synthetic chemistry and computational biology, compounds like N-()indan)amide are poised to play an important role in addressing unmet medical needs.

Strong > p >

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd